LMW-PTP Inhibition by a Sulfonamide Derivative Demonstrates Target Engagement of the 3-(2,4-Dichlorophenyl)-2-fluoroaniline Scaffold
A sulfonamide derivative of 3-(2,4-dichlorophenyl)-2-fluoroaniline (represented by the SMILES fragment Nc1cccc(-c2ccc(Cl)cc2Cl)c1F sulfonylated with a morpholine group) inhibited low molecular weight protein tyrosine phosphatase (LMW-PTP) with a Ki of 6,200 nM (6.2 µM) in a pNPP hydrolysis assay [1]. While this single-point measurement does not constitute a head-to-head comparison with the non-fluorinated analog, it confirms that the biaryl fluoroaniline core can engage a phosphate-recognizing biological target, and the fluorine atom is expected to influence both binding affinity and metabolic stability relative to des-fluoro analogs based on well-established SAR trends for fluorinated aromatics.
| Evidence Dimension | Enzyme inhibition (LMW-PTP) |
|---|---|
| Target Compound Data | Ki = 6.2 µM (sulfonamide derivative) |
| Comparator Or Baseline | Non-fluorinated analog not tested in the same assay; class-level inference based on general fluoroaniline SAR |
| Quantified Difference | N/A – direct comparator data unavailable |
| Conditions | pNPP substrate, pre-incubation 5 min, 20 min measurement (BindingDB assay ID: 50250606) |
Why This Matters
Demonstrates that the 3-(2,4-dichlorophenyl)-2-fluoroaniline scaffold is competent for inhibitor design, and the fluorine substituent can be leveraged for affinity maturation and ADME optimization in phosphatase-targeting programs.
- [1] BindingDB. Entry BDBM50250606. CHEMBL4077342. Inhibition of LMW-PTP (unknown origin) using pNPP as substrate. Available at: https://www.bindingdb.org/ View Source
